molecular formula C28H24O8 B154309 Calix(4)hydroquinone CAS No. 125583-08-6

Calix(4)hydroquinone

Cat. No.: B154309
CAS No.: 125583-08-6
M. Wt: 488.5 g/mol
InChI Key: WBUQEMVOXCMEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calix(4)hydroquinone is a macrocyclic compound that belongs to the family of calixarenes. These compounds are known for their unique bowl-shaped structures, which allow them to act as host molecules in supramolecular chemistry. This compound, in particular, is characterized by its four hydroquinone units connected by methylene bridges. This structure provides it with unique chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calix(4)hydroquinone typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate calixarenes, which are then oxidized to form the hydroquinone units. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: While the industrial production of this compound is not as widespread as other calixarenes, the methods used are similar to those in laboratory synthesis. The process involves large-scale condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Mechanism of Action

The mechanism by which Calix(4)hydroquinone exerts its effects is primarily through its ability to form host-guest complexes. The bowl-shaped structure allows it to encapsulate guest molecules, facilitating various chemical reactions and interactions. The molecular targets and pathways involved include the formation of hydrogen bonds, π-π interactions, and van der Waals forces with the guest molecules .

Comparison with Similar Compounds

Uniqueness: Calix(4)hydroquinone is unique due to its specific size and the presence of four hydroquinone units, which provide it with distinct redox properties and the ability to form stable host-guest complexes. This makes it particularly useful in applications requiring selective binding and redox activity .

Properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUQEMVOXCMEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Calix(4)hydroquinone
Reactant of Route 2
Calix(4)hydroquinone
Reactant of Route 3
Calix(4)hydroquinone
Reactant of Route 4
Calix(4)hydroquinone
Reactant of Route 5
Calix(4)hydroquinone
Reactant of Route 6
Calix(4)hydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.